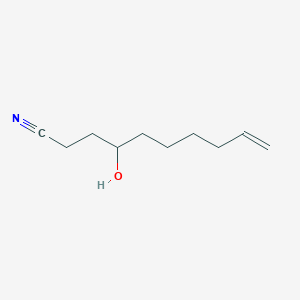![molecular formula C9H14O2 B14246373 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- CAS No. 219540-72-4](/img/structure/B14246373.png)
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is a bicyclic organic compound with the molecular formula C9H14O2. This compound is characterized by its unique structure, which includes an oxirane (epoxide) ring fused to a bicycloheptane framework. The presence of the oxirane ring imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- can be achieved through several methods. One common approach involves the epoxidation of cyclohexene derivatives. For instance, the oxidation of cyclohexene using peracids such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide . The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of cyclohexene using metal catalysts such as titanium silicalite (TS-1) in the presence of hydrogen peroxide . This method offers high selectivity and efficiency, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted oxiranes with various functional groups.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- primarily involves the reactivity of its oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions. The compound’s reactivity makes it a versatile intermediate in both chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the bicyclic framework.
1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.
Vinyl cyclohexene dioxide: Contains two oxirane rings and is used in similar applications.
Uniqueness
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is unique due to its bicyclic structure, which imparts additional strain and reactivity compared to monocyclic epoxides. This increased reactivity makes it a valuable intermediate in various synthetic and industrial applications .
Propiedades
Número CAS |
219540-72-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(oxiran-2-ylmethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14O2/c1-2-6(4-7-5-10-7)9-8(3-1)11-9/h6-9H,1-5H2 |
Clave InChI |
XOBTWQWSFMZPNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C(C1)O2)CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


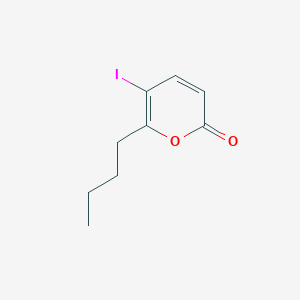
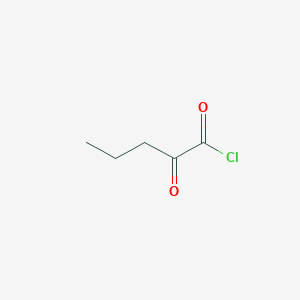
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
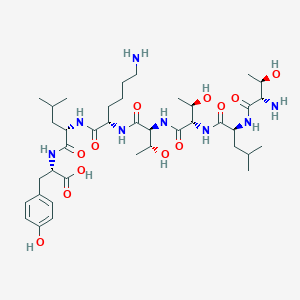
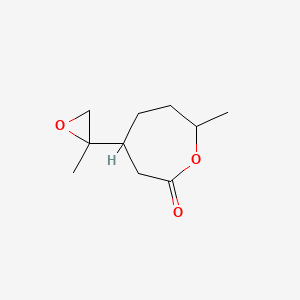
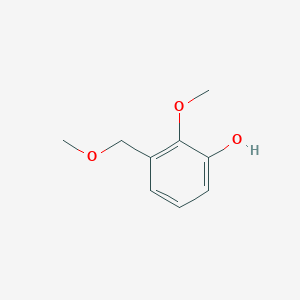
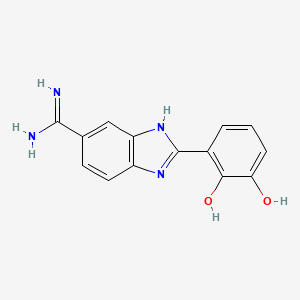
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
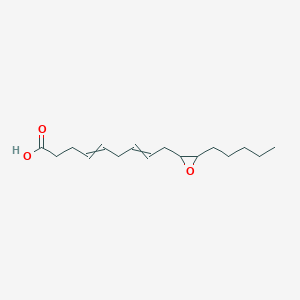
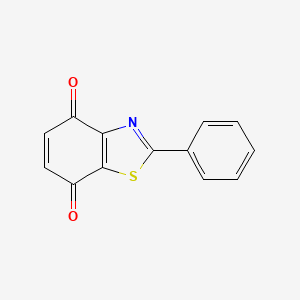
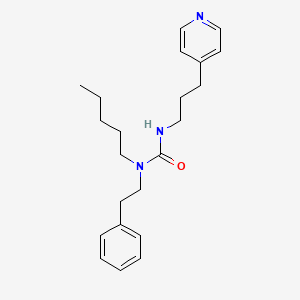
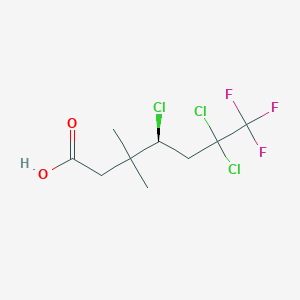
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
